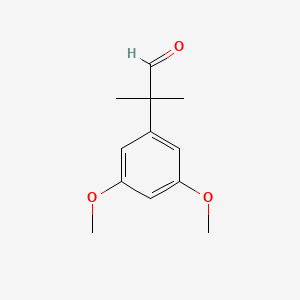

2-(3,5-Dimethoxyphenyl)-2-methylpropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNDUMHGQHTXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dimethoxyphenyl 2 Methylpropanal

Established Reaction Pathways

The conversion of nitriles to aldehydes is a cornerstone of organic synthesis, and the use of DIBAL-H for this purpose represents a highly developed and reliable method. This pathway is the most established route for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.

Nitrile Reduction via Diisobutylaluminum Hydride (DIBAL-H)

Diisobutylaluminum hydride is a powerful and selective reducing agent, particularly useful for the partial reduction of esters and nitriles to aldehydes. Unlike stronger reducing agents such as lithium aluminum hydride, which would reduce the nitrile to a primary amine, DIBAL-H allows for the isolation of the aldehyde intermediate when reaction conditions are carefully controlled. masterorganicchemistry.com

The reduction of a nitrile with DIBAL-H proceeds through a well-understood mechanism. researchgate.net Initially, the Lewis acidic aluminum center of DIBAL-H coordinates to the lone pair of electrons on the nitrile's nitrogen atom. researchgate.net This coordination increases the electrophilicity of the nitrile carbon, facilitating the transfer of a hydride ion from the aluminum to the carbon. organicchemistrytutor.com This step results in the formation of an aluminum-imine intermediate.

The reaction is then quenched with an aqueous work-up. researchgate.net The addition of water hydrolyzes the intermediate imine, which rapidly converts to the desired aldehyde, this compound, and ammonia. organicchemistrytutor.com A key aspect of this reaction is maintaining low temperatures, typically -78 °C, to prevent a second hydride transfer that would lead to the formation of the corresponding primary alcohol. byjus.com

The direct precursor for the DIBAL-H reduction is 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. The synthesis of this α,α-disubstituted arylacetonitrile is most commonly achieved through the alkylation of a simpler precursor, (3,5-Dimethoxyphenyl)acetonitrile. scbt.com

The general strategy involves the deprotonation of the benzylic carbon of (3,5-Dimethoxyphenyl)acetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group and the stabilizing effect of the phenyl ring. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is used to generate the corresponding carbanion. arkat-usa.orggoogle.com This nucleophilic carbanion is then reacted with two equivalents of a methylating agent, such as methyl iodide or dimethyl sulfate, to install the two methyl groups at the alpha position, yielding the desired 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile. google.com

Plausible Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile:

(3,5-Dimethoxyphenyl)acetonitrile + 2 NaH + 2 CH₃I → 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile + 2 NaI + H₂

The success of the DIBAL-H reduction hinges on the careful control of several reaction parameters to maximize the yield of the aldehyde and minimize over-reduction to the alcohol. masterorganicchemistry.combyjus.com

Temperature: This is arguably the most critical parameter. The reaction is typically conducted at very low temperatures, with -78 °C (the sublimation point of dry ice) being standard. byjus.comresearchgate.net At this temperature, the tetrahedral intermediate formed after the first hydride addition is stable, preventing further reduction. byjus.com Allowing the reaction to warm prematurely can lead to the formation of 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol as a significant byproduct.

Solvents: The choice of solvent is crucial for ensuring the solubility of the reactants at low temperatures and for moderating the reactivity of the DIBAL-H. Non-polar aprotic solvents are generally used. byjus.com

| Solvent | Typical Temperature Range (°C) | Notes |

| Toluene | -78 to -60 | Common choice, good solubility for many substrates. |

| Hexane | -78 to -60 | Often used as the solvent in which DIBAL-H is commercially available. |

| Dichloromethane (DCM) | -78 to -60 | Can be used, offers good solubility. |

| Diethyl Ether | -78 to -60 | Suitable, but its higher volatility can be a consideration. |

| Tetrahydrofuran (THF) | -78 to -60 | Good solvent, but must be rigorously dried as it is hygroscopic. |

Stoichiometry: A slight excess of DIBAL-H is often used to ensure complete conversion of the starting nitrile. Typically, 1.0 to 1.2 equivalents of DIBAL-H are employed. researchgate.net Using a larger excess increases the risk of over-reduction, especially if the temperature is not strictly controlled. byjus.commdpi.com

Proper quenching of the reaction is essential to hydrolyze the imine intermediate to the aldehyde and to safely neutralize the reactive excess DIBAL-H. rsc.org The procedure must be performed at low temperatures to avoid unwanted side reactions.

A common method involves the slow, dropwise addition of methanol (B129727) at -78 °C to quench the excess DIBAL-H. rsc.org This is followed by the addition of an aqueous acid, such as dilute hydrochloric acid, to hydrolyze the intermediate. rsc.org An alternative and often preferred method, especially for preventing the formation of gelatinous aluminum salt precipitates that complicate product isolation, is the Fieser work-up. This involves the sequential and careful addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. google.com Another effective method involves quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which chelates the aluminum salts and helps to break up emulsions, leading to easier separation of the organic and aqueous layers. google.com

| Quenching Method | Reagents | Advantages | Disadvantages |

| Acid Quench | 1. Methanol2. Dilute HCl (aq) | Effective hydrolysis. | Can form problematic aluminum salt precipitates. |

| Fieser Work-up | 1. Water2. 15% NaOH (aq)3. Water | Forms granular, easily filterable aluminum salts. | Requires careful, sequential addition. |

| Rochelle's Salt | Saturated aqueous sodium potassium tartrate | Prevents gelatinous precipitates by chelation; excellent for clean phase separation. | May require longer stirring times to break up complexes. |

Alternative Synthetic Routes and Their Comparative Analysis

While the DIBAL-H reduction of the corresponding nitrile is the most direct route, other established methods for aldehyde synthesis could theoretically be applied to produce this compound. byjus.comlibretexts.org

One significant alternative pathway is the oxidation of the primary alcohol, 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. organicchemistrytutor.com This alcohol could be synthesized by the reduction of a corresponding carboxylic acid derivative, such as methyl 2-(3,5-dimethoxyphenyl)-2-methylpropanoate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations, are suitable for this transformation. organicchemistrytutor.com

A comparative analysis highlights the advantages of the DIBAL-H pathway.

| Synthetic Route | Key Transformation | Number of Steps (from arylacetonitrile) | Key Reagents | Advantages | Disadvantages |

| DIBAL-H Reduction | Nitrile → Aldehyde | 1 | DIBAL-H | High selectivity, direct conversion, well-established. | Requires cryogenic temperatures, moisture-sensitive reagent. |

| Alcohol Oxidation | Alcohol → Aldehyde | 3 | 1. Hydrolysis (Nitrile→Acid)2. LiAlH₄ (Acid→Alcohol)3. PCC/Swern (Alcohol→Aldehyde) | Uses common reagents. | Multi-step process, potential for over-oxidation, use of toxic chromium reagents (PCC). |

Ultimately, the DIBAL-H reduction of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile remains the more efficient and established method for the synthesis of this compound due to its directness and high selectivity under optimized conditions.

Advanced Catalytic Approaches in Synthesis

Advanced catalytic methods offer powerful tools for the construction of complex organic molecules like this compound. These approaches provide efficient and selective routes for forming key carbon-carbon bonds and for controlling stereochemistry, which are critical for modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. rsc.orgnih.gov These reactions play a pivotal role in the pharmaceutical and medicinal chemistry fields for constructing molecular frameworks. rsc.org The versatility of palladium catalysts allows for the coupling of a wide array of substrates, making them highly suitable for functionalizing aromatic rings such as the 3,5-dimethoxyphenyl moiety. mit.eduiupac.org

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgyoutube.com A key advantage of the Negishi coupling is its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

A plausible synthetic route to this compound using this methodology would involve the cross-coupling of a 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene) with an organozinc reagent derived from 2-methylpropanal, such as (2-formyl-2-propyl)zinc halide. The reaction proceeds through a catalytic cycle involving three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the 3,5-dimethoxyphenyl halide, forming a Pd(II) complex. youtube.com

Transmetalation : The organozinc reagent transfers its organic group to the palladium complex, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst. youtube.com

The choice of ligand for the palladium catalyst is crucial for the reaction's success. Ligands such as triphenylphosphine, dppe, and BINAP are commonly used to stabilize the palladium catalyst and modulate its reactivity. wikipedia.org

| Reaction Type | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Negishi Coupling | Organozinc Compound + Organic Halide/Triflate | Palladium or Nickel | High functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |

| Suzuki Coupling | Organoboron Compound + Organic Halide/Triflate | Palladium | Stable reagents; often uses a base. researchgate.netmdpi.com |

| Stille Coupling | Organotin Compound + Organic Halide/Triflate | Palladium | Tolerant of many functional groups, but tin reagents are toxic. mdpi.com |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials like organic halides. acs.orgnih.gov This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. nih.gov For aromatic compounds, transition-metal-catalyzed C-H activation often requires a directing group to achieve site-selectivity. pkusz.edu.cn

In the context of synthesizing this compound, a C-H functionalization strategy could directly couple 1,3-dimethoxybenzene (B93181) with a suitable derivative of 2-methylpropanal. A directing group, transiently attached to the aldehyde, could coordinate to a rhodium(III) or palladium(II) catalyst, directing the metal to activate the C-H bond at the C2 position of the 1,3-dimethoxybenzene ring. pkusz.edu.cn Subsequent coupling with an appropriate reaction partner would install the 2-methylpropanal moiety. This method offers a more efficient synthetic route by reducing the number of steps required compared to traditional cross-coupling reactions that rely on pre-activated substrates. acs.orgpkusz.edu.cn The development of removable or versatile directing groups has significantly expanded the applicability of this strategy in complex molecule synthesis. pkusz.edu.cn

While this compound itself is achiral, the synthesis of its chiral analogs, where a quaternary stereocenter is present at the α-position, requires careful consideration of enantioselective and diastereoselective control. The construction of such quaternary carbons is a significant challenge in organic synthesis. nih.gov

The enantioselective α-functionalization of α-branched aldehydes is a challenging but highly desirable transformation. nih.govmdpi.com Organocatalysis, particularly aminocatalysis, has provided powerful methods for the direct and asymmetric formation of new bonds at the aldehyde's α-carbon. mdpi.com

One strategy to synthesize chiral derivatives of this compound involves the asymmetric α-arylation of 2-methylpropanal. This can be achieved through enamine catalysis, where a chiral primary or secondary amine catalyst reacts with the aldehyde to form a transient chiral enamine. mdpi.com This enamine then reacts with an electrophilic arylating agent. Effective facial discrimination by the chiral catalyst ensures that the aryl group adds to one face of the enamine, leading to the formation of the product with high enantioselectivity. nih.gov Both organocatalytic and metal-catalyzed approaches have been developed for forging new carbon-carbon bonds at the α-position of branched aldehydes. nih.govacs.org

| Catalytic Approach | Catalyst Type | Intermediate | Key Application |

|---|---|---|---|

| Aminocatalysis | Chiral Primary/Secondary Amines | Enamine | Asymmetric α-alkylation, α-arylation, α-amination of aldehydes. mdpi.com |

| Dual Catalysis | Organocatalyst + Metal Complex | Enamine + Metal Complex | Direct α-allylation of α-branched aldehydes. acs.org |

| Brønsted Base/H-Bonding Catalysis | Bifunctional Organocatalysts | Enolate | Asymmetric addition of α-amino branched aldehydes to nitroolefins. mdpi.com |

Diastereoselective nucleophilic additions to imines provide a robust method for synthesizing chiral amines. uwo.caresearchgate.net This strategy can be adapted for the synthesis of precursors to chiral α-aryl aldehydes. An imine can be formed from a chiral aldehyde or by using a chiral amine. The inherent chirality of the imine substrate then directs the facial selectivity of the nucleophilic attack. uwo.ca

For instance, an imine derived from a chiral α-substituted propanal could undergo a diastereoselective addition of a 3,5-dimethoxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent). The stereochemical outcome can often be predicted using models like the Felkin-Ahn model or chelation-controlled models, where a Lewis acidic metal coordinates to the imine nitrogen and another heteroatom in the substrate, creating a rigid conformation that biases the nucleophilic attack to one face. uwo.ca The use of Lewis acid catalysts can further enhance the diastereoselectivity of these additions. researchgate.net This approach is particularly useful for establishing specific relative stereochemistry between two adjacent stereocenters.

Hydroformylation Reactions and Regioselectivity Control

The synthesis of this compound can be effectively achieved through the hydroformylation of the corresponding precursor, 1-(3,5-dimethoxyphenyl)-1-methylethene, also known as 3,5-dimethoxy-α-methylstyrene. Hydroformylation, or oxo synthesis, is a significant industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.gov The regioselectivity of this reaction is a critical aspect, determining whether the linear or the branched aldehyde is the major product. For the synthesis of this compound, the branched (iso) aldehyde is the desired product.

The regioselectivity in the hydroformylation of vinylarenes is influenced by several factors, including the catalyst system, ligands, reaction temperature, and pressure. huji.ac.ilmdpi.com Rhodium-based catalysts are commonly employed for their high activity and selectivity under milder conditions compared to cobalt catalysts. rsc.org The choice of ligand coordinated to the rhodium center plays a pivotal role in directing the regioselectivity.

Research into the hydroformylation of α-methylstyrene, a close structural analog of 3,5-dimethoxy-α-methylstyrene, has shown that the steric hindrance at the α-carbon enhances the regioselectivity towards the linear aldehyde, 3-phenylbutanal. researchgate.net However, careful selection of ligands and reaction conditions can favor the formation of the branched isomer. For instance, the use of phosphine (B1218219) ligands with good π-acceptability has been found to improve the activity of the hydroformylation of α-methylstyrene. researchgate.net

Supramolecular control has also emerged as a powerful tool to modulate selectivity in the hydroformylation of vinyl arenes, providing access to valuable β-aldehyde intermediates. acs.org Furthermore, metal-free strategies have been developed for the hydroformylation of sterically hindered alkenes, including electron-rich styrenes, achieving high chemo- and regioselectivity. acs.org One such method involves a thiophenol-catalyzed radical hydroformylation, which has been successful in producing β-aryl aldehydes with quaternary centers. acs.org

In the context of rhodium-catalyzed hydroformylation, the use of specific phosphine-phosphite ligands has been shown to yield unusually high regioselectivity in the enantioselective hydroformylation of vinyl arenes. mdpi.com The electronic nature of the substrate has been observed to have a minimal effect on regioselectivity and yield in certain aqueous media hydroformylation systems. huji.ac.ilresearchgate.net However, the reaction temperature, the surfactant used (in aqueous systems), and the hydrophobicity of the catalyst support can significantly impact the outcome. huji.ac.ilresearchgate.net

For the specific synthesis of this compound, a rhodium-based catalyst, such as [Rh(acac)(CO)2] or [Rh(COD)Cl]2, in combination with a carefully selected phosphine ligand would be the preferred system. mdpi.comrsc.org The reaction would be carried out under a pressurized atmosphere of syngas (a mixture of carbon monoxide and hydrogen). rsc.org Optimization of the CO/H2 ratio, temperature, and pressure would be crucial to maximize the yield of the desired branched aldehyde.

The table below summarizes the influence of various factors on the regioselectivity of hydroformylation reactions of styrene (B11656) derivatives, providing insights into the conditions that would favor the synthesis of this compound.

| Catalyst System | Ligand Type | Substrate | Key Findings on Regioselectivity |

| Rhodium-based | Monodentate Phosphine | α-methylstyrene | Steric hindrance at the α-carbon favors the linear aldehyde. Good π-acceptor phosphines improve activity. researchgate.net |

| Rhodium-based | Self-assembling Phosphines (6-pyridinone moieties) | Terminal olefins, vinyl arenes | Can achieve excellent regioselectivity at higher temperatures (>100 °C). rsc.org |

| Rhodium-based | Phospholane-Phosphite | Vinyl Arenes | Unusually high iso-aldehyde selectivity in enantioselective hydroformylation. mdpi.com |

| Sol-Gel Entrapped Rhodium | Tertiary Phosphane | Vinylarenes in aqueous media | Regioselectivity is significantly dependent on reaction temperature, surfactant, and support hydrophobicity. huji.ac.ilresearchgate.net |

| Metal-free (Thiophenol-catalyzed) | N/A | Unactivated, tri-, and tetrasubstituted alkenes | Delivers β-aryl aldehydes with quaternary centers with high chemo- and regioselectivity. acs.org |

Chemical Reactivity and Transformations of 2 3,5 Dimethoxyphenyl 2 Methylpropanal

Aldehyde Functional Group Reactivity

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This polarity is the basis for its most common and synthetically useful reactions.

Aldehydes are readily reduced to primary alcohols. vaia.comchemguide.co.uk This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pearson.comyoutube.com The reduction of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal yields the corresponding primary alcohol, 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. vaia.com Sodium borohydride is a milder reagent that is often preferred for its selectivity and safer handling, compatible with protic solvents like ethanol (B145695). chemguide.co.ukpearson.com

Table 1: Reduction of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol |

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent primarily used for the mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgwikipedia.org It is known for its high yields, short reaction times, and tolerance of sensitive functional groups under neutral pH conditions. wikipedia.orgalfa-chemistry.com Therefore, DMP is a key reagent for the synthesis of this compound from its corresponding primary alcohol, 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, rather than for the oxidation of the aldehyde itself. researchgate.net

The oxidation of the aldehyde functional group in this compound would typically require stronger oxidizing agents to produce the corresponding carboxylic acid, 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid. Reagents commonly used for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Table 2: Relevant Oxidation Reactions

| Reactant | Reagent | Product | Transformation Type |

|---|---|---|---|

| 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol | Dess-Martin Periodinane (DMP) | This compound | Synthesis of the Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid | Oxidation of the Aldehyde |

A fundamental reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. wikipedia.orgdalalinstitute.com This reaction creates a new carbon center with two additional single bonds. wikipedia.org A wide variety of nucleophiles can be employed, leading to diverse products. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) add an alkyl or aryl group to form a secondary alcohol upon acidic workup. The addition of a cyanide ion (from HCN or NaCN) results in a cyanohydrin, a valuable synthetic intermediate.

Table 3: Examples of Nucleophilic Addition

| Reactant | Nucleophilic Reagent | Intermediate | Final Product (after workup) |

|---|---|---|---|

| This compound | Methylmagnesium Bromide (CH₃MgBr) | Alkoxide | 3-(3,5-Dimethoxyphenyl)-3-methylbutan-2-ol |

| This compound | Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin | 3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-methylbutanenitrile |

Aromatic Ring Reactivity and Substituent Effects

The aromatic ring of this compound contains two methoxy (B1213986) (-OCH₃) groups, which strongly influence its reactivity.

The methoxy groups are aryl ethers, which are generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.com This process converts the methoxy groups into hydroxyl groups, yielding a di-phenol derivative. This transformation is valuable for creating new functionalization points on the aromatic ring.

Table 4: Ether Cleavage Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Excess Hydrobromic Acid (HBr) | 2-(3,5-Dihydroxyphenyl)-2-methylpropanal |

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. wikipedia.orglibretexts.org

In this compound, the two methoxy groups are powerful activating substituents that donate electron density into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgchegg.com As ortho-, para-directors, they direct incoming electrophiles to the positions ortho and para to themselves. In this specific 3,5-disubstituted pattern, the positions ortho to both methoxy groups are C2 and C6, and the position para to both is C4. These positions are highly activated and are the most likely sites for substitution.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Potential Product (Substitution at C4) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Nitro-3,5-dimethoxyphenyl)-2-methylpropanal |

| Halogenation | Br₂ / FeBr₃ | 2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanal |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(4-Acetyl-3,5-dimethoxyphenyl)-2-methylpropanal |

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is crucial for exploring its potential applications. Various derivatization strategies can be employed to alter its physicochemical properties and biological activities. These strategies primarily focus on the reactivity of the aldehyde functional group and the potential for transformations of the core structure.

Ester and Thioester Formation from Derived Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid. This carboxylic acid serves as a versatile precursor for the synthesis of a variety of ester and thioester derivatives.

Esterification is a common method for modifying carboxylic acids. medcraveonline.com The reaction of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid with various alcohols in the presence of an acid catalyst, such as sulfuric acid, or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can yield a diverse range of esters. ceon.rsjocpr.com The choice of alcohol determines the properties of the resulting ester. For instance, reaction with simple alcohols like methanol (B129727) or ethanol would produce the corresponding methyl or ethyl esters, while reaction with more complex alcohols can introduce additional functional groups.

Thioesters, analogues of esters where a sulfur atom replaces the oxygen in the ester linkage, can also be synthesized from the derived carboxylic acid. wikipedia.org One common method involves the reaction of the acid chloride of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid with a thiol in the presence of a base. wikipedia.org Alternatively, direct condensation of the carboxylic acid with a thiol using a dehydrating agent like DCC can also afford the desired thioester. wikipedia.org

Table 1: Examples of Esterification and Thioesterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid | Methanol | H₂SO₄ | Methyl 2-(3,5-dimethoxyphenyl)-2-methylpropanoate |

| 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid | Ethanethiol | DCC | S-Ethyl 2-(3,5-dimethoxyphenyl)-2-methylpropanethioate |

| 2-(3,5-Dimethoxyphenyl)-2-methylpropanoyl chloride | Sodium methanethiolate | - | S-Methyl 2-(3,5-dimethoxyphenyl)-2-methylpropanethioate |

Amide Formation and Related Nitrogen-Containing Derivatives

The carboxylic acid derived from this compound is also a key intermediate for the synthesis of amides and other nitrogen-containing derivatives. Amide formation involves the coupling of the carboxylic acid with a primary or secondary amine. researchgate.net This reaction is typically facilitated by coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or by converting the carboxylic acid to a more reactive species like an acid chloride. rsc.orgnih.gov

The diversity of commercially available amines allows for the synthesis of a wide array of amides with varying structural features and potential biological activities. nih.gov For example, reaction with simple alkylamines would yield N-alkyl amides, while reaction with anilines would produce N-aryl amides. Furthermore, bifunctional amines can be used to create more complex structures.

Table 2: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |

| 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid | Ammonia | HATU | 2-(3,5-Dimethoxyphenyl)-2-methylpropanamide |

| 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid | Aniline | SOCl₂ then aniline | N-Phenyl-2-(3,5-dimethoxyphenyl)-2-methylpropanamide |

| 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid | Piperidine | DCC | 1-(2-(3,5-Dimethoxyphenyl)-2-methylpropanoyl)piperidine |

Schiff Base Condensations

The aldehyde functionality of this compound allows for direct reaction with primary amines to form imines, commonly known as Schiff bases. unibo.it This condensation reaction typically occurs under mild conditions and often involves the removal of water to drive the equilibrium towards the product. unibo.it

Schiff bases are versatile intermediates in organic synthesis and can exhibit a range of biological activities. nih.gov The properties of the resulting Schiff base can be tuned by varying the amine component. Aromatic amines, for instance, lead to the formation of conjugated systems, which can influence the electronic and photophysical properties of the molecule. researchgate.net

Table 3: Examples of Schiff Base Condensation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aniline | Toluene, reflux | N-(2-(3,5-Dimethoxyphenyl)-2-methylpropylidene)aniline |

| This compound | Benzylamine | Methanol, room temp. | N-(2-(3,5-Dimethoxyphenyl)-2-methylpropylidene)benzylamine |

| This compound | Ethylamine | Neat, heat | N-(2-(3,5-Dimethoxyphenyl)-2-methylpropylidene)ethylamine |

Homologation Reactions via C-C Bond Cleavage

Homologation reactions offer a strategy to extend the carbon chain of a molecule. While direct homologation of this compound can be challenging, multi-step sequences involving C-C bond formation followed by cleavage can achieve this transformation. For example, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) reagent can introduce a two-carbon unit, leading to an α,β-unsaturated ester. researchgate.net Subsequent reduction of the ester and oxidation of the resulting alcohol would yield the homologated aldehyde. researchgate.net

These reactions provide a pathway to synthesize analogues of this compound with a longer carbon chain, which can be valuable for structure-activity relationship studies.

Table 4: Example of a Homologation Sequence

| Starting Material | Reagent(s) | Intermediate(s) | Final Product |

| This compound | 1. Triethyl phosphonoacetate, NaH 2. Diisobutylaluminium hydride 3. Pyridinium (B92312) chlorochromate | Ethyl 4-(3,5-dimethoxyphenyl)-4-methylpent-2-enoate, 4-(3,5-Dimethoxyphenyl)-4-methylpent-2-en-1-ol | 4-(3,5-Dimethoxyphenyl)-4-methylpent-2-enal |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Advanced 1H and 13C NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

¹H NMR Spectroscopy: In the proton NMR spectrum of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal, distinct signals (resonances) are expected for each unique proton environment.

Aldehydic Proton (-CHO): A highly deshielded singlet is anticipated in the 9-10 ppm region, a characteristic chemical shift for an aldehyde proton.

Aromatic Protons: The 3,5-disubstituted aromatic ring will produce two signals. The proton at the C2 position will appear as a triplet, while the protons at the C4 and C6 positions will appear as a doublet. These signals are expected in the aromatic region, typically between 6.0 and 7.5 ppm.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the six equivalent protons of the two methoxy groups would likely be observed around 3.8 ppm.

Methyl Protons (-C(CH₃)₂): A singlet representing the six equivalent protons of the two methyl groups attached to the quaternary carbon is expected further upfield, typically in the 1.2-1.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, with a characteristic resonance expected between 190 and 205 ppm.

Aromatic Carbons: The aromatic ring will show distinct signals. The carbons bearing the methoxy groups (C3 and C5) would appear around 160 ppm. The ipso-carbon (C1, attached to the propanal moiety) and the other aromatic carbons (C2, C4, C6) would have signals in the 100-145 ppm range.

Quaternary Carbon (-C(CH₃)₂): The carbon atom to which the two methyl groups and the phenyl group are attached would appear in the 40-50 ppm range.

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to have a signal around 55 ppm.

Methyl Carbons (-C(CH₃)₂): The equivalent carbons of the two methyl groups would produce a signal in the upfield region, typically around 25 ppm.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.0 - 10.0 | Singlet (s) |

| Aromatic H (C4-H) | 6.5 - 7.0 | Triplet (t) |

| Aromatic H (C2-H, C6-H) | 6.3 - 6.8 | Doublet (d) |

| Methoxy H | ~3.8 | Singlet (s) |

| Methyl H | 1.2 - 1.5 | Singlet (s) |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 205 |

| Aromatic C-O | ~160 |

| Aromatic C-C (ipso) | 140 - 145 |

| Aromatic C-H | 100 - 110 |

| Quaternary C | 40 - 50 |

| Methoxy C | ~55 |

| Methyl C | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons (C2-H with C4-H, and C6-H with C4-H), confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu This is essential for assigning each carbon signal to its attached proton(s). For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. columbia.edu This is vital for piecing together the molecular skeleton. Key HMBC correlations would include:

The aldehydic proton to the quaternary carbon and the carbonyl carbon.

The methyl protons to the quaternary carbon and the carbonyl carbon.

The aromatic protons to various carbons within the phenyl ring and to the quaternary carbon, confirming the connection between the phenyl ring and the propanal moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS: As a soft ionization technique, ESI-MS is ideal for determining the molecular weight of the compound with minimal fragmentation. The compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion. This highly accurate mass measurement allows for the determination of the elemental formula of this compound (C₁₂H₁₆O₃), distinguishing it from other isomers with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govescholarship.org It is a primary tool for the identification and quantification of volatile and semi-volatile compounds. escholarship.org For this compound, GC would first separate it from any impurities. Subsequent analysis by MS, typically using electron ionization (EI), would generate a characteristic fragmentation pattern. This mass spectrum serves as a molecular "fingerprint" that can be used for identification. Expected fragmentation pathways would involve the loss of the aldehyde group, cleavage of the C-C bond adjacent to the aromatic ring, and fragmentation of the dimethoxyphenyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. The IR spectrum of this compound would exhibit several key absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C=O Stretch | 1720 - 1740 (strong) |

| Aldehyde | C-H Stretch | 2820 - 2850 and 2720 - 2750 |

| Aromatic Ring | C=C Stretch | 1580 - 1600 and 1450 - 1500 |

| Aromatic Ring | C-H Bending (out-of-plane) | 690 - 900 |

| Ether | C-O Stretch | 1000 - 1300 |

| Alkyl | C-H Stretch | 2850 - 3000 |

These characteristic peaks, particularly the strong carbonyl stretch and the dual C-H stretches of the aldehyde group, provide definitive evidence for the presence of the aldehyde functionality. The C-O stretching of the ether groups and the various aromatic C=C and C-H vibrations would confirm the presence of the dimethoxyphenyl substituent.

X-ray Crystallography and Solid-State Analysis of Derivatives

While single-crystal X-ray diffraction data for this compound itself is not extensively reported, numerous studies on its derivatives provide profound insights into the structural properties conferred by the 3,5-dimethoxyphenyl moiety.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) | C₂₃H₂₂O₄ | Triclinic | Pī | a = 9.87 Å, b = 10.12 Å, c = 11.23 Å, α = 74.3°, β = 71.0°, γ = 70.3° | nih.gov |

| (E)-3-(3,5-Dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one | C₂₁H₁₈O₄ | Orthorhombic | Pna2₁ | a = 30.179 Å, b = 3.9127 Å, c = 13.7363 Å | nih.gov |

| (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | C₁₈H₁₈O₄ | Monoclinic | P2₁/c | a = 12.0925 Å, b = 8.4460 Å, c = 15.109 Å, β = 92.340° | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the close contacts between molecules, providing a detailed picture of the forces that govern the crystal packing, such as hydrogen bonds and van der Waals forces. nih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for both the purification of this compound and its derivatives after synthesis and for the subsequent assessment of their purity.

Flash column chromatography is the standard and widely adopted method for the preparative purification of compounds in this class. The technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of an organic solvent mixture. rochester.eduwfu.edu The crude product from a reaction is loaded onto the column, and the solvent mixture is passed through under pressure, separating the components based on their differing affinities for the stationary phase. rochester.edu

For instance, the purification of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate was successfully achieved using column chromatography with a mobile phase of ethyl acetate (B1210297) and petroleum ether in a 1:4 ratio. nih.gov In another example, the synthesis of (E)-3-(3,5-Dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one involved a final purification step using flash chromatography to isolate the desired product from the reaction residue. nih.gov

| Parameter | Description | Typical Application |

|---|---|---|

| Stationary Phase | A polar adsorbent, most commonly Silica Gel 60. | Used for the separation of moderately polar organic compounds. rochester.edu |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent and a more polar solvent. | Common systems include mixtures of hexanes/ethyl acetate or petroleum ether/ethyl acetate, with the ratio adjusted to achieve optimal separation. nih.govwfu.edu |

| Loading Technique | The crude sample can be dissolved in a minimal amount of solvent and loaded directly (wet loading) or adsorbed onto a small amount of silica gel and loaded as a solid (dry loading). | Dry loading is often preferred for samples with limited solubility in the eluent, as it can lead to better separation. |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used to determine the purity of a synthesized compound. nih.gov It is often used to guide the isolation process and to verify the identity and purity of the final product. nih.gov The method separates components of a mixture with high resolution, allowing for the quantification of the main compound and the detection of even trace-level impurities. nih.gov

In the analysis of related phenylpropanoids and phenolic compounds, reversed-phase HPLC is commonly employed. nih.gov This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. A typical analysis can effectively separate the target compound from by-products and unreacted starting materials. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-Phase (RP) C18, e.g., 150 x 4.6 mm, 3 µm particle size. | nih.gov |

| Mobile Phase | A gradient system typically involving acetonitrile (B52724) and water (often containing a small amount of an acid like formic acid to improve peak shape). | nih.gov |

| Flow Rate | Approximately 1.0 mL/min. | nih.gov |

| Detection | UV detector set at a wavelength where the aromatic rings show strong absorbance (e.g., 270 nm). | nih.gov |

| Injection Volume | A small, precise volume, typically around 10 µL. | nih.gov |

In-situ Reaction Monitoring Techniques (e.g., ReactIR)

Modern process development utilizes in-situ spectroscopic techniques to monitor chemical reactions in real-time. mt.com ReactIR, a technology based on Fourier-Transform Infrared (FTIR) spectroscopy, is a prime example of such a tool. mt.com It employs an Attenuated Total Reflectance (ATR) probe that can be inserted directly into a reaction vessel, allowing for the continuous collection of infrared spectra from the reacting mixture without disturbing the process. researchgate.net

This technique provides a continuous stream of data, enabling the tracking of concentration changes for all key reaction species, including reactants, intermediates, products, and by-products. mt.comresearchgate.net By monitoring characteristic vibrational bands—for instance, the carbonyl stretch of an aldehyde or ketone—chemists can gain a deep understanding of reaction kinetics, identify transient intermediates, and determine the precise endpoint of a reaction. mt.com This real-time analysis eliminates the need for time-consuming offline sampling and analysis, leading to more efficient reaction optimization and a better understanding of the underlying reaction mechanism. researchgate.net For a synthesis involving this compound, ReactIR could be used to monitor the disappearance of a starting material's characteristic peak or the appearance of the aldehyde's carbonyl peak around 1725 cm⁻¹, providing precise control over the reaction's progress.

Theoretical and Computational Studies of 2 3,5 Dimethoxyphenyl 2 Methylpropanal

Quantum Chemical Calculations for Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. cuny.edu These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and electronics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. nih.govnih.gov This approach is favored for its balance of accuracy and computational cost. nih.gov

If applied to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal, DFT calculations would be used to determine its most stable three-dimensional structure, known as the optimized geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. From this optimized structure, various electronic properties can be derived.

Key Electronic Properties Obtainable via DFT:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller gap generally indicates higher chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule might interact with other reagents.

Mulliken Population Analysis: This analysis would provide the partial charges on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.

While specific data for this compound is not available, the table below illustrates the typical output of such a DFT study.

| Property | Hypothetical Calculated Value | Significance |

| Total Energy | Value (in Hartrees) | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | Value (in eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Value (in eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Value (in eV) | Indicates electronic stability and chemical reactivity. |

| Dipole Moment | Value (in Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Note: The values in this table are placeholders, as specific computational studies for this compound were not found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds. epstem.netmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.net These predicted shifts can be correlated with experimental data to aid in the structural elucidation of this compound. mdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps understand the electronic transitions within the molecule.

Molecular Dynamics and Conformational Analysis

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the movement and conformational flexibility of molecules over time. mdpi.comarxiv.org Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds.

A conformational analysis would involve systematically rotating the single bonds—specifically around the C-C bond connecting the propanal group to the phenyl ring and the C-O bonds of the methoxy (B1213986) groups—to identify all possible low-energy conformations (conformers). chemrxiv.orgresearchgate.net The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. MD simulations would further reveal how the molecule transitions between these conformations in a solvent environment, providing a dynamic picture of its behavior. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. researchgate.netmdpi.com By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. mdpi.com

For this compound, this could involve studying its synthesis or its subsequent reactions, such as oxidation of the aldehyde group or reactions involving the aromatic ring. DFT calculations are typically used to locate the structures of reactants, products, intermediates, and transition states. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. nih.gov

Ligand-Receptor Interaction Modeling of Derived Compounds

Computational methods are extensively used in drug discovery to model how potential drug molecules (ligands) interact with biological targets like proteins and receptors.

Docking Studies and Binding Affinity Predictions (e.g., CB1 Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding structure-activity relationships (SAR). nih.gov

If derivatives of this compound were being investigated as potential modulators of the cannabinoid 1 (CB1) receptor, docking studies would be performed. researchgate.net The process involves:

Obtaining the 3D crystal structure of the CB1 receptor.

Generating a 3D model of the ligand (the derivative molecule).

Using a docking program to place the ligand into the binding site of the receptor in multiple possible orientations and conformations.

Scoring these poses based on a scoring function that estimates the binding affinity. The pose with the best score represents the most likely binding mode.

The results would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the CB1 receptor's binding pocket. nih.gov This information is critical for designing more potent and selective compounds. The binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), predicts how strongly the ligand binds to the receptor. researchgate.net

The table below illustrates the kind of data that would be generated from such a study.

| Ligand (Derivative) | Docking Score (kcal/mol) | Key Interacting Residues (CB1) | Predicted Interaction Types |

| Derivative A | Value | e.g., Phe200, Trp356, Met363 | e.g., Pi-Pi stacking, Hydrophobic |

| Derivative B | Value | e.g., Ser383, Thr197, Leu192 | e.g., Hydrogen bond, Hydrophobic |

Note: This table is for illustrative purposes only, as specific docking studies for derivatives of this compound with the CB1 receptor were not found in the literature search.

Applications in Complex Chemical Synthesis and Research

Role as a Key Intermediate in Natural Product Synthesis

In the realm of natural product synthesis, 2-(3,5-Dimethoxyphenyl)-2-methylpropanal serves as a crucial precursor for constructing complex molecular architectures. The 3,5-dimethoxyphenyl group is a common and effective protecting group strategy for the resorcinol (B1680541) (1,3-dihydroxybenzene) moiety, a subunit found in numerous natural products. This masked functionality allows chemists to carry out reactions on other parts of the molecule without affecting the sensitive phenol (B47542) groups, which can be revealed in a later step of the synthesis.

Alkylresorcinols are key intermediates for producing a wide array of biologically active molecules, including cannabinoids. cnr.itrsc.org Synthetic strategies often rely on building blocks that can introduce a specific alkyl side chain to the resorcinol core. The aldehyde group on this compound is a versatile handle that can be elaborated through various carbon-carbon bond-forming reactions—such as Wittig reactions, Grignard additions, or aldol (B89426) condensations—to construct the precise side-chain required for a target natural product. nih.govnih.gov The alpha-methyl group provides a specific point of branching that is characteristic of certain classes of natural compounds. This strategic use of a pre-functionalized aromatic building block streamlines synthetic routes, making the total synthesis of complex molecules more efficient. bohrium.comeurekaselect.com

Building Block for Pharmaceutical Intermediates and Analogues

The structural motifs present in this compound make it particularly useful in medicinal chemistry for the synthesis of pharmaceutical intermediates and for creating libraries of analogues for biological screening.

One of the most significant applications of this compound is in the synthesis of cannabinoid analogues. The resorcinol core is the defining A-ring of classical cannabinoids like cannabidiol (B1668261) (CBD), cannabidivarin (B1668262) (CBDV), and tetrahydrocannabinol (THC). cnr.itrsc.org The synthesis of these molecules and their analogues often involves the coupling of an alkylresorcinol derivative with a suitable terpene partner. frontiersin.org

The compound this compound is an ideal starting material for the resorcinol fragment. The methoxy (B1213986) groups protect the phenolic hydroxyls, which are typically revealed in the final steps of the synthesis by demethylation. The 2-methylpropanal side chain is a direct precursor to the C3 side chain of the cannabinoid scaffold. By modifying this aldehyde, chemists can synthesize a wide variety of non-natural cannabinoid analogues with altered side chains, which is crucial for exploring their therapeutic potential. cnr.it

Table 1: Key Reactions for Modifying the Aldehyde Group

| Reaction Type | Reagent Example | Product Functional Group |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Oxidation | Pinnick Oxidation (NaClO₂) | Carboxylic Acid |

| Grignard Addition | Ethylmagnesium bromide (EtMgBr) | Secondary Alcohol |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Alkene |

| Reductive Amination | Ammonia (NH₃), H₂, Pd/C | Primary Amine |

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's structure affects its biological activity. For cannabinoids, the alkyl side chain at the C3 position of the aromatic ring is a critical determinant of receptor binding affinity and functional potency at the cannabinoid receptors CB1 and CB2. nih.gov Research has shown that variations in the length, branching, and composition of this side chain can dramatically alter a compound's pharmacological profile. nih.govnih.gov An increase in the side chain length from the natural pentyl group to heptyl or octyl can lead to a significant increase in receptor affinity and potency. nih.gov

The aldehyde functionality of this compound makes it an excellent platform for systematically modulating this side chain. It allows for the creation of a diverse library of cannabinoid analogues, each with a precisely altered side chain. unisi.it By synthesizing and testing these analogues, researchers can map the SAR for the cannabinoid receptors, leading to the design of new compounds with improved therapeutic properties, such as enhanced selectivity for a specific receptor or a better side-effect profile. nih.gov This systematic approach is crucial for developing novel therapeutics for conditions like pain, epilepsy, and neurodegenerative diseases. nih.gov

Precursor for Advanced Materials or Specialty Chemicals Research

While the primary applications of this compound are in life sciences, its chemical structure suggests potential utility as a precursor in materials science and for the synthesis of specialty chemicals. Aromatic aldehydes are important intermediates in the production of a wide range of chemicals, including dyes, fragrances, and synthetic resins. numberanalytics.comalphaaromatics.com

The dimethoxybenzene moiety is of interest in the field of functional materials. Polymers containing dialkoxybenzene units have been investigated for their electronic properties and have applications as electroactive polymers. academie-sciences.frkashanu.ac.irrsc.org The electron-donating nature of the methoxy groups can influence the electronic characteristics of a polymer backbone. The aldehyde group of this compound provides a reactive site for polymerization or for grafting the molecule onto other materials. For example, it could be incorporated into polymers via condensation reactions to create materials with tailored optical or electronic properties. Although specific applications of this particular compound in materials science are not widely documented, its structure is analogous to other monomers used in the synthesis of functional organic materials. academie-sciences.fr

Utility in Developing Novel Synthetic Methodologies

The development of new reactions and synthetic strategies is a cornerstone of organic chemistry. Compounds with specific structural features are often used as test substrates to demonstrate the utility and scope of a new methodology. This compound, with its α-quaternary stereocenter, presents a sterically hindered environment around the aldehyde, making it a challenging and valuable substrate for developing new chemical transformations.

For instance, its structure is well-suited for exploring novel multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. nih.govnih.gov The aldehyde can serve as an electrophilic component in such reactions. Furthermore, developing efficient methods for the α-functionalization of a sterically hindered aldehyde like this would be a significant methodological advancement. The compound can act as a benchmark for new catalytic systems designed to overcome steric challenges, pushing the boundaries of what is possible in organic synthesis. nih.gov

Potential Environmental Aspects Theoretical Considerations

Hypothetical Degradation Pathways

The degradation of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal in the environment would likely proceed through several pathways, dictated by the reactivity of its functional groups: the aldehyde, the ether linkages, and the aromatic ring.

The structure of this compound contains an aldehyde group and two methoxy (B1213986) (ether) groups, each with different susceptibilities to hydrolysis.

Aldehyde Group : Aldehydes can react with water in a reversible nucleophilic addition reaction to form geminal diols, also known as hydrates. ucalgary.ca This process can be catalyzed by either acid or base. masterorganicchemistry.com While hydrates are often not stable enough to be isolated, their formation is a key step in the aqueous oxidation of aldehydes to carboxylic acids. ucalgary.ca Therefore, the propanal group of the molecule could theoretically hydrate (B1144303) to form 2-(3,5-dimethoxyphenyl)-2-methylpropane-1,1-diol.

Ether Groups : The two methoxy (–OCH₃) groups attached to the phenyl ring are ether linkages. Ethers are generally considered chemically stable and are resistant to hydrolysis under neutral or basic conditions. masterorganicchemistry.com Cleavage of such aromatic ethers typically requires harsh conditions, such as treatment with strong acids. masterorganicchemistry.com Consequently, the spontaneous hydrolysis of the dimethoxy groups in environmental settings is considered unlikely.

Abiotic and biotic processes are crucial in the breakdown of organic compounds in the environment.

Photolytic Degradation Hypotheses : Aromatic aldehydes and dimethoxybenzene derivatives are known to be susceptible to photolytic degradation. Aromatic aldehydes can absorb ultraviolet radiation, which excites the molecule and can initiate photochemical reactions, such as hydrogen atom abstraction. nih.gov Studies on dimethoxybenzene isomers have shown that they undergo photodegradation, a process that can be significantly enhanced at air-ice interfaces compared to aqueous solutions. copernicus.orgd-nb.info This suggests that this compound could be degraded by sunlight, particularly in atmospheric conditions or on surfaces. The process might involve the transformation of the aldehyde group or modifications to the aromatic ring. nih.gov

Biological Degradation Hypotheses : The biodegradation of aromatic compounds is a well-established microbial process. microbiolj.org.ua Bacteria, such as certain strains of Rhodococcus, have been shown to degrade methoxylated aromatic compounds. researchgate.net The primary mechanisms for microbial degradation of a compound like this compound would likely involve:

Oxidation or Reduction of the Aldehyde : The aldehyde group could be oxidized by microbial enzymes to a carboxylic acid or reduced to a primary alcohol. nih.govteknoscienze.com

O-Demethylation : The methoxy groups are common targets for microbial enzymes, which can cleave them to form hydroxyl groups (phenols). nih.govresearchgate.net This step often precedes the cleavage of the aromatic ring.

Aromatic Ring Cleavage : Following initial transformations like hydroxylation, microorganisms can cleave the aromatic ring through various enzymatic pathways, such as the ortho-cleavage pathway, ultimately breaking the compound down into smaller molecules that can enter central metabolic pathways. microbiolj.org.ua

Theoretical Metabolite Formation and Transformation Products

Based on the hypothetical degradation pathways, several transformation products and metabolites of this compound can be predicted. These products would result from specific chemical or biological reactions acting on the parent molecule's functional groups.

The initial transformation products could include:

Oxidation Product : Oxidation of the aldehyde group would yield 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid . This is a common metabolic fate for aldehydes. teknoscienze.com

Reduction Product : Reduction of the aldehyde would result in the formation of the corresponding primary alcohol, 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol . ncert.nic.in

Hydrolysis Product : As previously mentioned, reaction with water could form the geminal diol, 2-(3,5-dimethoxyphenyl)-2-methylpropane-1,1-diol . ucalgary.ca

Demethylation Products : Enzymatic removal of one or both methyl groups from the ether linkages would lead to phenolic compounds. Single demethylation would produce 2-(3-hydroxy-5-methoxyphenyl)-2-methylpropanal , and double demethylation would yield 2-(3,5-dihydroxyphenyl)-2-methylpropanal . These hydroxylated intermediates are often more susceptible to further degradation, including ring cleavage. nih.govresearchgate.net

Further degradation could involve combinations of these pathways, leading to a variety of secondary metabolites. For example, demethylation could be followed by oxidation of the aldehyde group, resulting in compounds like 2-(3-hydroxy-5-methoxyphenyl)-2-methylpropanoic acid .

The following table summarizes the potential initial transformation products based on theoretical degradation pathways.

| Degradation Pathway | Resulting Functional Group | Hypothetical Transformation Product Name |

| Oxidation | Carboxylic Acid | 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid |

| Reduction | Primary Alcohol | 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol |

| Hydrolysis | Geminal Diol | 2-(3,5-dimethoxyphenyl)-2-methylpropane-1,1-diol |

| Mono-O-Demethylation | Phenol (B47542) | 2-(3-hydroxy-5-methoxyphenyl)-2-methylpropanal |

| Di-O-Demethylation | Catechol/Resorcinol (B1680541) derivative | 2-(3,5-dihydroxyphenyl)-2-methylpropanal |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The dimethoxy-substituted phenyl ring is electron-rich, which influences the reactivity of the aromatic system and the adjacent benzylic position. This substitution pattern is found in various biologically active molecules and natural products, suggesting that 2-(3,5-dimethoxyphenyl)-2-methylpropanal could serve as a valuable building block in medicinal chemistry.

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of this compound can be approached through several synthetic routes, although specific literature for this compound is sparse. A plausible and unexplored avenue involves the alkylation of a derivative of 3,5-dimethoxybenzaldehyde. One potential challenge in the synthesis is the control of stereochemistry at the chiral center.

A hypothetical synthetic approach could involve the following steps:

Formation of an enolate or its equivalent: Starting from a derivative of propionaldehyde, an enolate can be generated using a suitable base.

Alkylation: The enolate can then be reacted with a 3,5-dimethoxybenzyl halide. The challenge here would be to control the mono-alkylation and prevent poly-alkylation.

Introduction of the second methyl group: This could potentially be achieved through a second alkylation step, which would require careful control of reaction conditions to avoid side reactions.

An alternative approach could be a formylation reaction of a suitable precursor. Methodological challenges include achieving high yields, minimizing side products, and developing efficient purification techniques. Furthermore, the development of an enantioselective synthesis would be a significant advancement, potentially utilizing chiral auxiliaries or asymmetric catalysis.

Emerging Applications and Design of Novel Derivatives

While specific applications for this compound have not been documented, its structural features suggest potential uses in several areas. The dimethoxyphenyl motif is present in a number of compounds with interesting biological activities. For instance, derivatives of dimethoxyphenyl compounds have been investigated for their potential as anti-inflammatory agents and in other therapeutic areas. nih.gov

The aldehyde functionality allows for the straightforward synthesis of a wide array of derivatives. For example:

Oxidation to the corresponding carboxylic acid, 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid, could lead to compounds with different biological profiles.

Reduction to the alcohol, 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol, could be a precursor for esters with potential fragrance or pharmaceutical applications.

Reductive amination could yield various amines, which are common pharmacophores.

Condensation reactions , such as the Wittig or Horner-Wadsworth-Emmons reaction, could be used to extend the carbon chain and introduce new functional groups.

The design of novel derivatives could focus on modifying the aromatic ring with different substituents or altering the side chain to explore structure-activity relationships. For example, the synthesis of analogs with different alkoxy groups on the phenyl ring could modulate the compound's electronic properties and biological activity.

Advanced Characterization Needs and Computational Frontiers

A thorough characterization of this compound is essential for its potential development and application. Advanced analytical techniques would be required to fully elucidate its structure and properties.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the molecular structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would help in assigning all the proton and carbon signals unambiguously.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be needed to determine the exact molecular weight and elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the aldehyde C=O stretch and the C-O stretches of the methoxy (B1213986) groups.

Computational Studies:

Computational chemistry can provide valuable insights into the properties of this compound where experimental data is lacking. researchgate.net

Density Functional Theory (DFT) calculations: DFT can be used to predict the molecule's geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. mdpi.com It can also be used to study the electronic properties, such as the molecular orbital energies and the electrostatic potential map, which can provide clues about its reactivity.

Molecular Docking: If a biological target is hypothesized, molecular docking studies could be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with the target protein. This could guide the design of more potent analogs.

Conformational Analysis: For a flexible molecule like this, computational methods can be used to explore its conformational landscape and identify the most stable conformers, which is important for understanding its biological activity.

The combination of advanced characterization techniques and computational studies will be instrumental in building a comprehensive understanding of this promising yet understudied chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.